molecular formula C10H14ClF2NO2 B13552479 1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride

1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride

Cat. No.: B13552479
M. Wt: 253.67 g/mol
InChI Key: CFFIOYRANGYYML-UHFFFAOYSA-N
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Description

1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride is a chemical compound known for its unique structure and properties. It contains a difluoromethoxy group, which is a significant feature in medicinal chemistry due to its influence on the compound’s biological activity and stability. This compound is used in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride typically involves multiple steps. One common method starts with the selective fluorination of trichloromethoxybenzene using hydrogen fluoride to obtain chlorodifluoromethoxybenzene. This intermediate is then subjected to nitration using a mixed acid to produce 4-(chlorodifluoromethoxy)nitrobenzene. Finally, hydrogenation reduction of this nitro compound yields the desired amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethoxy)phenylacetylene
  • 1-[4-(Difluoromethoxy)phenyl]ethanamine
  • 2,3-Difluoro-5-(trifluoromethyl)pyridine

Uniqueness

1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .

Properties

Molecular Formula

C10H14ClF2NO2

Molecular Weight

253.67 g/mol

IUPAC Name

1-[3-(difluoromethoxy)phenyl]-2-methoxyethanamine;hydrochloride

InChI

InChI=1S/C10H13F2NO2.ClH/c1-14-6-9(13)7-3-2-4-8(5-7)15-10(11)12;/h2-5,9-10H,6,13H2,1H3;1H

InChI Key

CFFIOYRANGYYML-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CC(=CC=C1)OC(F)F)N.Cl

Origin of Product

United States

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